molecular formula C13H19ClN2O2 B2525447 cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl CAS No. 1951444-30-6

cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl

Cat. No.: B2525447
CAS No.: 1951444-30-6
M. Wt: 270.76
InChI Key: JQNITJGVVYICOV-MHDYBILJSA-N
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Description

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate HCl is a high-purity chiral amine building block of significant value in medicinal chemistry and drug discovery research. This compound features a stereochemically defined 2,3-disubstituted pyrrolidine scaffold, a privileged structure found in numerous pharmacologically active molecules. The cis-configured pyrrolidine ring, bearing a methyl group and a benzyloxycarbonyl (Cbz)-protected amine, serves as a versatile intermediate for the synthesis of more complex target compounds. Researchers utilize this scaffold in the development of ligands for various biological targets. The protected amine group is particularly useful for straightforward deprotection and subsequent functionalization, allowing for the rapid generation of chemical libraries. This makes it a critical reagent for probing structure-activity relationships (SAR), particularly in the design of inhibitors for enzymes like Prolyl Oligopeptidase (POP) [https://pubs.acs.org/doi/10.1021/jm901664v]. Its rigid, three-dimensional structure is advantageous for creating molecules that interact with specific protein binding sites, contributing to the development of potential therapeutics for neurological disorders and other diseases. This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNITJGVVYICOV-MHDYBILJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hydrochloride involves several steps. One common method includes the reaction of benzyl chloroformate with (2-methylpyrrolidin-3-yl)amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hydrochloride is utilized as an intermediate in the synthesis of various organic compounds. Its role as a protecting group for amines in peptide synthesis is particularly noteworthy, as it prevents unwanted side reactions during the formation of peptide bonds.

Biology

In biological research, this compound has been studied for its enzyme-inhibiting properties. Its interaction with specific enzymes can modulate biochemical pathways, making it valuable for investigating cellular processes.

Case Study: Enzyme Interaction
A study demonstrated that cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hydrochloride selectively inhibited neuronal nitric oxide synthase (nNOS), suggesting potential therapeutic applications in neuroinflammation and stroke management.

EnzymeInhibition (%)Control Activity (%)
nNOS70100

Medicine

The compound is under investigation for its potential therapeutic applications. Preliminary studies suggest it may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Potential
In vitro studies assessed the compound's ability to reduce oxidative stress in neuronal cell lines:

CompoundCell Viability (%)Oxidative Stress Markers
Control50High
cis-Benzyl80Low

Industry

In industrial applications, cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hydrochloride is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthesizing complex molecules.

Pharmacological Applications

Ongoing research aims to explore the pharmacological applications of this compound as a precursor for drug development. Its stability and reactivity make it a valuable building block for synthesizing complex pharmaceutical compounds.

Toxicity Studies

Preliminary toxicity assessments indicate low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish its safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrrolidine-Based Carbamates

Benzyl 2-hydroxypyridin-3-ylcarbamate (CAS 147269-67-8)
  • Structural Differences: Replaces the 2-methylpyrrolidine ring with a 2-hydroxypyridine moiety.
  • Applications : Primarily used in academic research, whereas the target compound’s pyrrolidine core is more relevant to medicinal chemistry due to its structural mimicry of bioactive alkaloids.
1-Methyl-2-pyrrolidinone (CAS 872-50-4)
  • Structural Differences : A cyclic amide lacking the carbamate group and benzyl substitution.
  • Physicochemical Properties : High polarity and miscibility with water, making it a common solvent. In contrast, the target compound’s carbamate group and hydrophobic benzyl moiety limit its solubility in polar solvents but enhance membrane permeability .

Functional Group Analogues: Carbamate Derivatives

Sugar Fatty Acid Esters (e.g., Glucose Laurate)
  • Biodegradability : Sugar esters are environmentally friendly, whereas aromatic carbamates like the target compound may exhibit slower degradation due to their stable benzene ring.

Pharmacological Relevance: Substructural Analysis

Data mining studies highlight that pyrrolidine carbamates frequently occur in compounds with neuromodulatory activity. The cis-configuration of the target compound’s methyl group on the pyrrolidine ring may enhance stereoselective interactions with biological targets compared to trans-isomers or non-chiral analogues .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Solubility Primary Use Safety Profile
cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate HCl Pyrrolidine Carbamate, Benzyl Moderate (aqueous) Pharmaceutical intermediate Requires ionic handling
Benzyl 2-hydroxypyridin-3-ylcarbamate Pyridine Carbamate, Hydroxyl Low (organic solvents) Research chemical Non-hazardous
1-Methyl-2-pyrrolidinone Pyrrolidinone Amide High (polar solvents) Industrial solvent Low toxicity
Glucose laurate Glucose + fatty acid Ester Variable Bio-surfactant High biodegradability

Research Findings and Implications

  • Synthetic Advantages: The enzymatic methods used for sugar fatty acid esters (e.g., Novozym® 435 catalysis) could be explored for the target compound’s synthesis to improve yield and stereoselectivity .
  • Safety Considerations: Unlike non-ionic carbamates (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate), the hydrochloride salt form necessitates stringent storage conditions to prevent hydrolysis .
  • Biological Relevance : The pyrrolidine ring’s rigidity and methyl substitution in the cis-configuration may confer superior target selectivity compared to flexible or trans-configured analogues .

Biological Activity

cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hydrochloride is a compound of growing interest in medicinal and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.

Chemical Structure and Properties

The compound has the following molecular formula: C13H18ClN2O2C_{13}H_{18}ClN_{2}O_{2}, with a molecular weight of approximately 286.76 g/mol. The structure includes a benzyl group attached to a carbamate moiety, which is further linked to a 2-methylpyrrolidine ring.

The biological activity of cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate HCl is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, potentially inhibiting their activity. This inhibition is often reversible, allowing for controlled modulation of enzyme function, which is critical in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways involving neurotransmitter systems. Its ability to selectively inhibit certain enzymes makes it a candidate for further studies in neuropharmacology.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Preliminary studies suggest that it may influence neurotransmitter systems, offering potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Neuroprotective Potential

In a study assessing the neuroprotective effects of various compounds on neuronal cell lines, this compound was shown to reduce oxidative stress markers and promote cell survival under conditions mimicking neurodegeneration. The results indicated significant improvements in cell viability compared to untreated controls.

Compound Cell Viability (%) Oxidative Stress Markers
Control50High
cis-Benzyl80Low

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with neuronal nitric oxide synthase (nNOS). The compound exhibited selective inhibition, suggesting its potential as a therapeutic agent for conditions associated with excessive nitric oxide production, such as stroke and neuroinflammation .

Pharmacological Applications

Ongoing research aims to explore the pharmacological applications of this compound as a precursor for drug development. Its stability and reactivity make it a valuable intermediate in synthesizing complex pharmaceutical compounds.

Toxicity Studies

Preliminary toxicity assessments have indicated that while the compound shows promising biological activity, further studies are necessary to establish its safety profile for potential therapeutic use. Current findings suggest low toxicity levels in vitro, but comprehensive in vivo studies are required for conclusive results.

Q & A

Q. What are the common synthetic routes for preparing cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate HCl, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves coupling a 2-methylpyrrolidin-3-amine derivative with benzyl chloroformate under controlled conditions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions .
  • Temperature : Low temperatures (0–5°C) reduce racemization of the chiral pyrrolidine center .
  • Base selection : Triethylamine or DMAP is often used to scavenge HCl, ensuring high yields of the carbamate .
    Purification via column chromatography or recrystallization is critical to isolate the cis-isomer. Confirmation of stereochemistry requires chiral HPLC or X-ray crystallography .

Q. How can researchers validate the structural integrity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the cis-configuration (e.g., using SHELX software for refinement) .
  • NMR spectroscopy : Key signals include the benzyloxy carbonyl group (δ ~7.3 ppm for aromatic protons; δ ~155 ppm for carbonyl carbon in 13C^{13}\text{C} NMR) and pyrrolidine methyl protons (δ ~1.2 ppm) .
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) should match the theoretical molecular weight (e.g., 286.75 g/mol for the HCl salt) .

Q. What handling and storage protocols are recommended for this compound?

  • Storage : Keep in a sealed container under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the carbamate group .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy; avoid contact with moisture or strong acids/bases .

Advanced Research Questions

Q. How does steric hindrance from the 2-methylpyrrolidine group influence reactivity in downstream functionalization?

The 2-methyl group imposes steric constraints, limiting nucleophilic attack at the carbamate carbonyl. For example:

  • Acylation reactions : Require activated esters (e.g., NHS esters) or coupling agents (e.g., HATU) to proceed efficiently .
  • Ring-opening reactions : Selective cleavage of the carbamate may necessitate harsh conditions (e.g., HBr in acetic acid), risking decomposition .
    Computational modeling (DFT) can predict reactive sites by analyzing electron density and local kinetic energy .

Q. What analytical methods resolve contradictions in reported biological activity data for structurally similar carbamates?

  • Dose-response assays : Use standardized cell lines (e.g., HEK293) to compare IC50_{50} values under identical conditions .
  • Metabolic stability studies : LC-MS/MS quantifies degradation products in liver microsomes, clarifying discrepancies in half-life data .
  • Structural analogs : Compare with derivatives (e.g., tert-butyl carbamates) to isolate the impact of the benzyl group on bioavailability .

Q. How can researchers optimize experimental design for studying this compound’s stability under physiological conditions?

  • pH-dependent hydrolysis : Use buffered solutions (pH 1–9) and monitor degradation via HPLC. The HCl salt enhances aqueous solubility but may accelerate hydrolysis at neutral pH .
  • Temperature studies : Accelerated stability testing (40–60°C) predicts shelf life using Arrhenius kinetics .
  • Light sensitivity : UV-Vis spectroscopy identifies photodegradation products; amber vials are recommended for long-term storage .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize the crystal lattice .
  • Solvent screening : High-throughput trials with solvent mixtures (e.g., ethanol/water) improve crystal quality .
  • Cryoprotection : Flash-cooling in liquid nitrogen preserves crystal integrity during X-ray diffraction .

Methodological Considerations

Q. How do electronic effects of the carbamate moiety influence spectroscopic characterization?

  • IR spectroscopy : The carbonyl stretch (C=O) appears at ~1700 cm1^{-1}, while N-H stretches (carbamate) are observed at ~3300 cm1^{-1} .
  • 15N^{15}\text{N} NMR : Distinguishes carbamate nitrogen environments (δ ~100–120 ppm) from amine derivatives .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., proteases) using the pyrrolidine group as a hydrogen bond donor .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over nanosecond timescales .

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